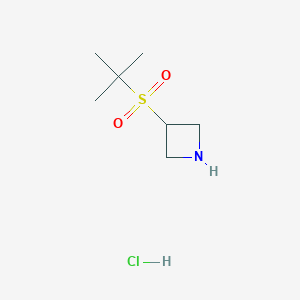
3-(tert-Butylsulfonyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(tert-Butylsulfonyl)azetidine hydrochloride, also known as 3-(2-Methylpropane-2-sulfonyl)azetidine hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2S . It has a molecular weight of 213.73 .
Synthesis Analysis
The synthesis of azetidines, including 3-(tert-Butylsulfonyl)azetidine hydrochloride, can be achieved through La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis
The molecular structure of 3-(tert-Butylsulfonyl)azetidine hydrochloride consists of a four-membered azetidine ring with a tert-butylsulfonyl group attached .Scientific Research Applications
Synthesis of Terminal N-tert-Butylsulfinyl Aziridines
Research by Hodgson, Kloesges, and Evans (2009) in the field of organic synthesis highlighted the use of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents or organoceriums to produce terminal N-tert-butylsulfinyl aziridines. This process was noted for its good yields and, particularly with organoceriums, favorable diastereomeric ratios. Oxidation of these aziridines yields terminal N-Bus (Bus = tert-butylsulfonyl) aziridines, which are of significant synthetic utility (Hodgson et al., 2009).
Application in Anionic Ring-Opening Polymerizations
Rowe et al. (2019) explored the anionic ring-opening polymerization (AROP) of N-sulfonylazetidines, including N-(tert-butylsulfonyl)azetidine (tBsAzet), to produce poly(N-sulfonylazetidine)s. These polymers are potential precursors for valuable polyimines. The study compared the impacts of different alkyl sulfonyl substitutions on the AROP process, revealing that while EsAzet and iPsAzet polymerize effectively at different temperatures, the polymerization of tBsAzet only achieved low conversion due to precipitation of the resulting polymer under identical conditions (Rowe et al., 2019).
Utilization in Safety and Energetic Property Studies
Kohler et al. (2018) conducted a detailed safety study of the corresponding hydrochloride salt of 3-(Bromoethynyl)azetidine, a highly energetic building block. This study aimed to determine its potential explosive properties and suitable forms for mitigating energetic properties. The research showcased how chemical process development and safety investigations can effectively manage the hazardous properties of such compounds (Kohler et al., 2018).
Aziridine and Azetidine in Cycloaddition Reactions
Yadav and Sriramurthy (2005) studied the reactions of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine with nitriles and carbonyl substrates. These reactions yielded various products like imidazoline, oxazolidine, and tetrahydropyrimidine. This research highlighted the role of the tert-butyldiphenylsilylmethyl function in controlling the regioselectivity and stereochemistry of the products derived from substituted aziridine (Yadav & Sriramurthy, 2005).
properties
IUPAC Name |
3-tert-butylsulfonylazetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11(9,10)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHNBYHPHPZAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butylsulfonyl)azetidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

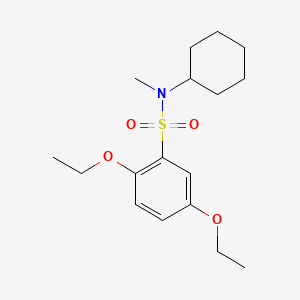
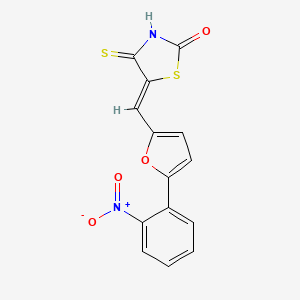
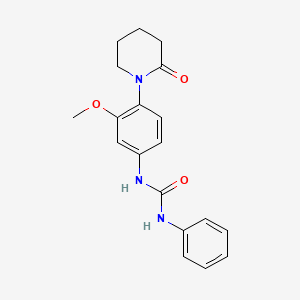
![ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2397486.png)
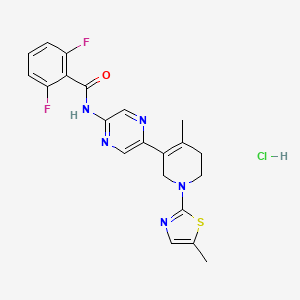
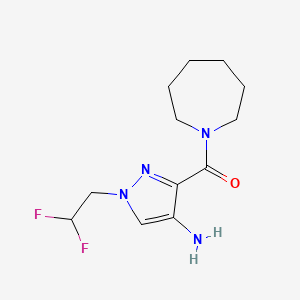

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)
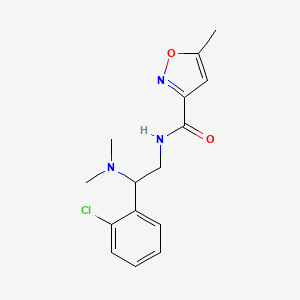
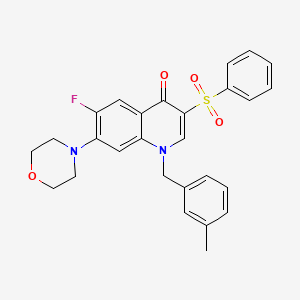
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2397501.png)
![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)